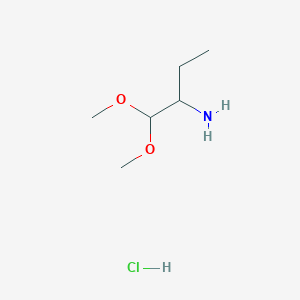

1,1-Dimethoxybutan-2-amine hydrochloride

Description

Properties

IUPAC Name |

1,1-dimethoxybutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2.ClH/c1-4-5(7)6(8-2)9-3;/h5-6H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOQGQLXRDLTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795437-28-3 | |

| Record name | 1,1-dimethoxybutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes Overview

The synthesis of 1,1-dimethoxybutan-2-amine hydrochloride generally involves:

- Formation of the 1,1-dimethoxybutan-2-one (an α-ketoacetal intermediate)

- Subsequent amination at the 2-position to introduce the primary amine group

- Conversion to the hydrochloride salt for stability and isolation

Two main strategies have been reported:

Preparation of α-Ketoacetal Intermediate

The α-ketoacetal, 1,1-dimethoxybutan-2-one, can be efficiently prepared via organometallic addition to N-methoxy-N-methylacetamide derivatives under low temperature conditions:

- A solution of N,O-dimethylhydroxylamine hydrochloride in THF is cooled to −78 °C.

- An organolithium reagent (e.g., ethyllithium) is slowly added under nitrogen atmosphere.

- The resulting intermediate is reacted with methyl dimethoxyacetate to form the α-ketoacetal.

- The product is purified by low-temperature distillation or flash chromatography.

This method yields the α-ketoacetal in high purity and yield (up to 99%) as a pale yellow liquid, confirmed by NMR spectroscopy.

Amination to Form 1,1-Dimethoxybutan-2-amine

The amination step typically involves:

- Reductive amination of the α-ketoacetal with ammonia or primary amines under controlled conditions.

- Alternatively, nucleophilic substitution of haloalkanes with ammonia or amines can be employed.

- Reaction conditions include reflux in ethanol with concentrated hydrochloric acid to promote amine formation and salt generation.

- Industrial processes may use vacuum distillation and inert atmospheres to enhance purity and yield.

Detailed Preparation Procedure

Reaction Conditions and Optimization

- Temperature: Low temperatures (−78 °C) are crucial during organolithium addition to prevent side reactions and decomposition.

- Atmosphere: Nitrogen or argon inert atmosphere is maintained to avoid oxidation.

- Stoichiometry: Precise molar ratios of reagents (1.0–1.5 equivalents of organolithium) optimize yield.

- Solvent: Anhydrous tetrahydrofuran (THF) is preferred for organometallic steps; ethanol is used for amination and salt formation.

- Purification: Silica gel flash chromatography and vacuum distillation (oil bath <145 °C) are used to achieve high purity.

Analytical Characterization

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure and purity, showing characteristic signals for methoxy groups and amine protons.

- HPLC/GC-MS: Used to quantify purity and detect residual solvents or byproducts.

- Elemental Analysis: Confirms C, H, N, and Cl content consistent with the hydrochloride salt.

- Optical Rotation: For chiral intermediates, specific rotation measurements ensure stereochemical integrity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxybutan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: As an amine, it can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typical reducing agents.

Substitution Reagents: Alkyl halides and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions typically result in the formation of alkylated or sulfonylated amines .

Scientific Research Applications

Pharmaceutical Applications

1,1-Dimethoxybutan-2-amine hydrochloride has shown potential in pharmaceutical applications, particularly as an intermediate in the synthesis of various drugs. Its derivatives are utilized in the production of medications used to treat conditions such as diabetes and pain management.

Case Study: Metformin Hydrochloride Synthesis

Metformin hydrochloride, a widely prescribed antidiabetic drug, can be synthesized using this compound as a precursor. The synthesis process involves:

- Reactants : Dimethylamine (as hydrochloride) reacts with dicyandiamide in the presence of an alcoholic solvent.

- Process : The reaction conditions include ambient to reflux temperatures, followed by isolation through filtration.

- Yield and Purity : This method has been reported to yield highly pure metformin hydrochloride with minimal impurities (over 99% purity) .

Organic Synthesis Applications

In organic chemistry, this compound serves as a valuable reagent for synthesizing various compounds. Its utility includes:

- Synthesis of Amides : It is involved in the Willgerodt-Kindler reaction to prepare amides from ketones and aldehydes.

- Production of Cationic Polymers : The compound can be quaternized to create cationic polymers used in personal care products and textiles.

| Application | Description |

|---|---|

| Drug Synthesis | Intermediate for medications like metformin and tramadol |

| Amide Production | Used in Willgerodt-Kindler reaction |

| Cationic Polymers | Quaternization for personal care products |

Mechanism of Action

The mechanism of action of 1,1-dimethoxybutan-2-amine hydrochloride involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It may also interact with enzymes and receptors in biological systems, influencing metabolic pathways and physiological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1,1-dimethoxybutan-2-amine hydrochloride and analogous compounds:

Structural and Functional Insights

Backbone and Substituent Variations

- Branched vs. Linear Chains : Unlike 3-methoxy-3-methylbutan-1-amine hydrochloride (branched C3 substituents) , 1,1-dimethoxybutan-2-amine has a linear butane chain with C1 dimethoxy groups, enhancing steric accessibility for nucleophilic reactions .

- Aromatic vs.

Physicochemical Properties

- Solubility and Stability: The dimethoxy groups in this compound may improve solubility in polar solvents compared to the methyl ester in methyl 2-aminobutanoate hydrochloride .

Biological Activity

1,1-Dimethoxybutan-2-amine hydrochloride is an organic compound with significant biological activity attributed to its structural characteristics as an amine. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications based on a review of diverse sources and research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of 169.65 g/mol. It is typically found as a viscous oil at room temperature and is soluble in polar solvents due to its amine functional group and methoxy substituents, which enhance its reactivity and solubility in biological systems.

Interaction with Biological Systems

The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes. As an amine, it may influence metabolic pathways by modulating neurotransmitter systems or acting as a substrate or inhibitor for specific enzymes involved in metabolic processes.

Key Points:

- May interact with neurotransmitter receptors.

- Could act as an enzyme substrate or inhibitor.

- Influences metabolic pathways.

The compound's biochemical properties include its stability under standard conditions and its solubility in polar solvents. Its amine structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of different biologically active metabolites.

Therapeutic Potential

Research indicates that compounds similar to this compound have been explored for their potential therapeutic applications. For instance, studies have shown that structural analogs can exhibit significant antimicrobial and anticancer activities. The interactions with cellular targets could lead to the development of new pharmacological agents .

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1,1-Dimethoxybutan-2-amine HCl | Potential neurotransmitter modulator | |

| Similar Amine Derivative | Antimicrobial | |

| Carboxylic Acid Isostere | Anticancer |

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary studies suggest that at high doses, this compound may induce oxidative stress and damage to liver and kidney tissues in animal models.

Table 2: Dosage Effects in Animal Models

| Dosage Level (mg/kg) | Observed Effect |

|---|---|

| Low (10) | Mild metabolic changes |

| Moderate (50) | Induction of oxidative stress |

| High (100+) | Significant liver and kidney damage |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,1-Dimethoxybutan-2-amine hydrochloride?

- Methodology : A multi-step synthesis approach is typically employed. For example, starting with a ketone precursor (e.g., butan-2-one), introduce methoxy groups via nucleophilic substitution using methanol under acidic conditions. Subsequent amination can be achieved using dimethylamine under high-pressure hydrogenation or via reductive amination with sodium cyanoborohydride. The hydrochloride salt is formed by treating the free amine with concentrated HCl in a non-aqueous solvent (e.g., ethyl acetate) .

- Key Parameters : Temperature control (20–60°C), stoichiometric ratios of reagents, and inert atmosphere (N₂/Ar) to prevent oxidation. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can the purity of this compound be characterized?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity and identify impurities (e.g., residual solvents or unreacted intermediates) .

- HPLC/GC-MS : Quantify purity using reverse-phase HPLC with UV detection or gas chromatography coupled with mass spectrometry for volatile byproducts .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : In case of skin contact, rinse with water for 15 minutes. For accidental ingestion, seek immediate medical attention and provide SDS documentation .

- Waste Disposal : Collect chemical waste in designated containers and treat with neutralizing agents (e.g., sodium bicarbonate) before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can reaction yield discrepancies be resolved during scale-up synthesis?

- Root Cause Analysis :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify incomplete conversions or side reactions .

- Process Optimization : Transition from batch to continuous flow reactors for better control of temperature, pressure, and mixing efficiency. Automated systems reduce variability in reagent addition .

- Case Study : A 20% yield drop observed during scale-up was attributed to inefficient heat dissipation. Implementing jacketed reactors with precise temperature gradients restored yields to >85% .

Q. What computational models predict the compound’s stability under varying pH conditions?

- Approach :

- pKa Prediction : Use software like MarvinSuite or ACD/Labs to estimate protonation states and hydrolytic stability. For this compound, the amine group (pKa ~9.5) is protonated at physiological pH, enhancing solubility .

- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of dimethoxy groups) under acidic (pH 2) and basic (pH 12) conditions. Results correlate with experimental stability studies in buffered solutions .

Q. How does structural modification of the amine group affect biological activity?

- Experimental Design :

- SAR Studies : Synthesize analogs (e.g., replacing dimethylamine with pyrrolidine or piperidine) and evaluate receptor binding affinity via radioligand assays .

- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity. For example, bulkier substituents may reduce cellular uptake, lowering toxicity .

Data Contradiction and Validation

Q. How to address conflicting NMR data for batch-to-batch variations?

- Troubleshooting :

- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., residual starting materials).

- Deuterated Solvent Effects : Ensure consistent solvent (e.g., DMSO-d6 vs. CDCl₃) and temperature during NMR acquisition to avoid shifts .

- Case Study : A 0.3 ppm shift in the methoxy signal was traced to residual moisture in DMSO-d6; drying over molecular sieves resolved the issue .

Q. What validation criteria ensure reproducibility in biological assays?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.